Cas no 4814-74-8 (N-Hydroxymaleimide)

N-Hydroxymaleimide 化学的及び物理的性質
名前と識別子
-
- 1-Hydroxy-1H-pyrrole-2,5-dione
- N-Hydroxymaleimide
- 1-Hydroxy-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-hydroxypyrrole-2,5-dione
- 4814-74-8
- N-hydroxymaleamine
- N-Hydroxymaleimide, 97%
- F87353
- SCHEMBL43426
- AS-81236
- Q20054534
- DTXSID50197434
- EINECS 225-385-4
- MFCD00005501
- AKOS015909743
- FT-0607919
- CS-0327189
- A827481
- BP-20410
- BUXKULRFRATXSI-UHFFFAOYSA-N
- NS00031769
- DTXCID60119925
-
- MDL: MFCD00005501
- インチ: 1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H
- InChIKey: BUXKULRFRATXSI-UHFFFAOYSA-N
- SMILES: O=C(C=C1)N(O)C1=O
計算された属性
- 精确分子量: 113.01100
- 同位素质量: 113.011
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: -1
- Surface Charge: 0
- トポロジー分子極性表面積: 57.6A^2
じっけんとくせい
- Color/Form: 黄色または茶色の結晶粉末
- 密度みつど: 1.5808 (rough estimate)
- ゆうかいてん: 130-133 °C (dec.) (lit.)
- Boiling Point: 211.74°C (rough estimate)
- フラッシュポイント: 121.2±22.6 °C
- Refractive Index: 1.4543 (estimate)
- PSA: 57.61000
- LogP: -0.76150
- じょうきあつ: 0.0±1.3 mmHg at 25°C
- Solubility: 未確定
N-Hydroxymaleimide Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H314
- Warning Statement: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10-21
-
危険物標識:
- 包装グループ:Ⅲ
- Packing Group:III
- Risk Phrases:R20/21/22; R34
- 包装カテゴリ:III
- 安全术语:8
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:8
- 危险等级:8
N-Hydroxymaleimide 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-Hydroxymaleimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H943920-100mg |
N-Hydroxymaleimide |
4814-74-8 | 100mg |
$178.00 | 2023-05-18 | ||
TRC | H943920-1g |
N-Hydroxymaleimide |
4814-74-8 | 1g |
$ 1135.00 | 2022-06-04 | ||
TRC | H943920-1000mg |
N-Hydroxymaleimide |
4814-74-8 | 1g |
$1372.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D765578-250mg |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 97% | 250mg |
$260 | 2024-06-07 | |
A2B Chem LLC | AB58453-5g |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 5g |
$474.00 | 2024-04-19 | ||
Crysdot LLC | CD11117881-5g |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 95+% | 5g |
$353 | 2024-07-17 | |
Ambeed | A633748-100mg |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 95% | 100mg |
$273.0 | 2025-02-25 | |
Ambeed | A633748-250mg |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 95% | 250mg |
$406.0 | 2025-02-25 | |
eNovation Chemicals LLC | D765578-250mg |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 97% | 250mg |
$255 | 2025-03-30 | |
eNovation Chemicals LLC | D765578-1g |
1-Hydroxy-1H-pyrrole-2,5-dione |
4814-74-8 | 97% | 1g |
$630 | 2025-03-30 |
N-Hydroxymaleimide 関連文献
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Selma Piranej,David A. Turner,Shawn M. Dalke,Haejun Park,Brittni A. Qualizza,Juvinch Vicente,Jixin Chen,Jacob W. Ciszek CrystEngComm 2016 18 6062
-
2. Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivativesMasayasu Akiyama,Kazuyuki Shimizu,Seiichi Aiba,Fumio Banba J. Chem. Soc. Perkin Trans. 1 1980 2122
-
Bin Sun,Shi Yin,Xiaohui Zhuang,Can Jin,Weike Su Org. Biomol. Chem. 2018 16 6017
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Enrico Baciocchi,Massimo Bietti,Claudio D'Alfonso,Osvaldo Lanzalunga,Andrea Lapi,Michela Salamone Org. Biomol. Chem. 2011 9 4085
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5. Chapter 15. Amino-acids and peptides
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Hochan Chang,Douglas H. Chang,Alexios G. Stamoulis,George W. Huber,David M. Lynn,Sean P. Palecek,James A. Dumesic Green Chem. 2023 25 5416
-
Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
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Kalathingal Nasreen Hisana,C. M. A. Afsina,Gopinathan Anilkumar New J. Chem. 2021 45 17061
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9. 332. The nonadrides. Part IV. The constitution and stereochemistry of byssochlamic acidJ. E. Baldwin,D. H. R. Barton,J. K. Sutherland J. Chem. Soc. 1965 1787
N-Hydroxymaleimideに関する追加情報
N-Hydroxymaleimide (CAS No. 4814-74-8): A Versatile Building Block in Modern Chemical Biology and Medicinal Chemistry
N-Hydroxymaleimide, with the chemical formula C₅H₄NO₃ and CAS number 4814-74-8, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique reactivity and structural properties. This molecule, often referred to as a "maleimide derivative," features a highly electrophilic α,β-unsaturated carbonyl group, which makes it an exceptionally useful tool for the synthesis of various bioconjugates, drug candidates, and functional materials. The versatility of N-Hydroxymaleimide stems from its ability to undergo Michael additions, Diels-Alder reactions, and other cycloadditions, enabling the construction of complex molecular architectures with precision and efficiency.
The utility of N-Hydroxymaleimide in modern synthetic chemistry has been further amplified by its application in the development of biomaterials and therapeutics. Its ability to react with nucleophiles such as amines and thiols has made it a cornerstone in the synthesis of antibodies-drug conjugates (ADCs), peptidomimetics, and other therapeutic agents. In recent years, there has been a surge in research focused on leveraging N-Hydroxymaleimide for the development of novel drug delivery systems, including polymersomes and micelles, which have shown promise in enhancing drug solubility and targeted delivery.
One of the most compelling aspects of N-Hydroxymaleimide is its role in click chemistry, a rapidly evolving field that emphasizes the use of highly efficient and selective reactions for the rapid assembly of complex molecules. The inverse-electron-demand Diels-Alder reaction between N-Hydroxymaleimide and dienophiles is a quintessential example of click chemistry, offering a straightforward route to cyclic compounds with minimal byproducts. This reaction has been extensively utilized in the synthesis of cyclic peptides, which are emerging as important scaffolds for drug discovery due to their stability and bioactivity.
In the realm of medicinal chemistry, N-Hydroxymaleimide has been employed as an intermediate in the synthesis of various heterocyclic compounds that exhibit significant biological activity. For instance, maleimide-based derivatives have shown promise as inhibitors of enzymes involved in cancer progression, inflammation, and infectious diseases. Recent studies have highlighted the use of N-Hydroxymaleimide in generating libraries of maleimide-containing small molecules for high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel compounds with therapeutic potential, underscoring the importance of this versatile building block.
The structural motif of N-Hydroxymaleimide also finds utility in materials science, particularly in the development of functional polymers and coatings. Its incorporation into polymer backbones can impart unique properties such as reactivity towards biological molecules or enhanced mechanical strength. For example, maleimide-functionalized polymers have been explored for their potential use in biodegradable implants and wound dressings, where their ability to form covalent bonds with biological tissues is highly beneficial.
Recent advancements in computational chemistry have further expanded the applications of N-Hydroxymaleimide. Molecular modeling studies have elucidated its interaction with various biological targets at an atomic level, providing insights into its mechanism of action. These computational approaches have been integrated with experimental techniques to guide the rational design of more potent and selective maleimide-based therapeutics. The combination of experimental validation with computational prediction has significantly accelerated the drug discovery process.
The synthetic methodologies for preparing N-Hydroxymaleimide have also seen considerable innovation over recent years. Traditional synthetic routes often involve multi-step processes that can be cumbersome and yield-limiting. However, new methodologies have emerged that offer more streamlined approaches to obtaining high-purity N-Hydroxymaleimide. For instance, catalytic methods employing transition metals have been developed to facilitate key transformations more efficiently than classical organic reactions. These advancements not only improve yield but also reduce waste generation.
The growing interest in green chemistry principles has also influenced the synthesis of N-Hydroxymaleimide. Researchers are increasingly exploring solvent-free reactions, microwave-assisted synthesis, and other sustainable approaches to minimize environmental impact. Such methodologies align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.
In conclusion, N-Hydroxymaleimide (CAS No. 4814-74-8) is a multifaceted compound with far-reaching applications across multiple disciplines within chemical biology and medicinal chemistry. Its unique reactivity makes it an invaluable tool for constructing complex molecular architectures essential for drug discovery and material science. As research continues to uncover new ways to harness its potential, it is clear that this heterocyclic compound will remain at forefront innovation well into the future.
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